2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide
Description
The compound 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide is a chloro-substituted indole derivative with an acetamide side chain and a 2-aminoethyl functional group at position 3 of the indole ring.
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-6-chloroindol-1-yl]acetamide |
InChI |
InChI=1S/C12H14ClN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17) |
InChI Key |
AEJNMXLOSJCAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C=C2CCN)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Aminoethyl Group: The 2-aminoethyl group is introduced through a nucleophilic substitution reaction, where the chlorinated indole reacts with ethylenediamine.
Acetylation: Finally, the acetamide group is introduced by reacting the aminoethyl-indole intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ethylenediamine for nucleophilic substitution at the chlorinated position.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities, differing primarily in halogen substitution, side-chain modifications, or additional functional groups:
2-[3-(2-Aminoethyl)-6-bromo-1H-indol-1-yl]acetamide
- Molecular Formula : C₁₂H₁₄BrN₃O
- Molecular Weight: 296.16 g/mol (monoisotopic)
- Key Features: Bromine substitution at position 6 of the indole ring; identical 2-aminoethyl and acetamide groups as the target compound .
- Properties : LogP = 1.443 (indicative of moderate hydrophobicity) .
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
- Molecular Formula : C₂₀H₁₇Cl₂N₃O
- Molecular Weight : 386.28 g/mol
- Key Features : Dual chloro substituents at positions 6 (indole-1-yl) and 5 (indole-3-yl); extended side chain with an indole-3-yl ethyl group .
2-(6-Chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
- Molecular Formula : C₁₈H₁₆ClN₅O
- Molecular Weight : 353.81 g/mol
2-(6-Methyl-1H-indol-3-yl)acetic Acid
Comparative Analysis
Table 1: Structural and Physicochemical Properties
*Estimated based on bromo analog’s LogP and chlorine’s lower hydrophobicity.
Functional Implications
Chlorine’s electronegativity may enhance hydrogen-bonding interactions compared to bromine .
Side-Chain Modifications :
- The triazolo-pyridine hybrid () introduces a heterocyclic system, which could improve metabolic stability or target selectivity in biological systems.
- The dual chloro-indole compound () demonstrates how extended aromatic systems (e.g., dual indole rings) may influence solubility and aggregation behavior.
Functional Group Variations :
- Replacement of acetamide with carboxylic acid () shifts the molecule’s ionization state, affecting bioavailability and membrane permeability.
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